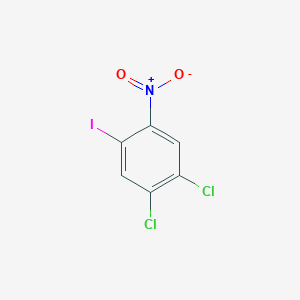

1,2-Dichloro-4-iodo-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-iodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAKXBFFAYDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Halogenated Nitrobenzenes in Modern Chemistry

Halogenated organic compounds, in general, are of significant interest due to their widespread presence and diverse applications. nih.gov In the realm of synthetic chemistry, halogenated nitrobenzenes are particularly prized as versatile intermediates. Their utility stems from the presence of two key functional groups: the nitro group and one or more halogen atoms.

The nitro group is a strong electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. researchgate.netresearchgate.netscilit.com This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions like nitration slower than in benzene itself. quora.com Conversely, this deactivation is advantageous in nucleophilic aromatic substitution (SNAr) reactions, where the electron-poor nature of the ring facilitates attack by nucleophiles. stackexchange.com The position of the nitro group directs incoming electrophiles to the meta position. quora.com

The halogen atoms serve as excellent leaving groups in various substitution reactions. acs.org The reactivity of these halogens can be modulated by the electronic environment of the ring. For instance, in nucleophilic aromatic substitution, a halogen positioned ortho or para to a nitro group is significantly more reactive than one in the meta position. stackexchange.com This differential reactivity allows for selective transformations, a cornerstone of modern synthetic strategy. The combination of these features makes halogenated nitrobenzenes key precursors in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgchemimpex.comiarc.fr

The Intricacies of Isomerism and Substituent Effects

The specific arrangement of substituents on the benzene (B151609) ring in polysubstituted nitroarenes is critical in determining the molecule's chemical behavior. This is a direct consequence of positional isomerism and the electronic effects of the substituents.

Positional Isomerism: Positional isomers are compounds that share the same molecular formula and functional groups but differ in the location of these groups on the carbon skeleton. unacademy.comcreative-chemistry.org.uklibretexts.org In the context of disubstituted or polysubstituted benzenes, this means that substituents can be arranged in ortho, meta, or para relationships to one another. youtube.com For example, 1,2-dichlorobenzene (B45396) and 1,3-dichlorobenzene (B1664543) are positional isomers. The relative positions of the nitro group and the halogens in a molecule like 1,2-dichloro-4-iodo-5-nitrobenzene dictate the regioselectivity of its reactions.

Substituent Effects: The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

Inductive Effect (-I): This is the withdrawal of electron density through the sigma bond framework due to the electronegativity of the substituent. Halogens and the nitro group are strongly electron-withdrawing through this effect. libretexts.org

Resonance Effect (+R or -R): This involves the donation or withdrawal of electron density through the pi system of the aromatic ring. While halogens have a -I effect, they also possess lone pairs that can be donated into the ring via resonance (+R effect). Conversely, the nitro group is a potent -R group, withdrawing electron density from the ring. lumenlearning.com

Charting the Course: Research Objectives for 1,2 Dichloro 4 Iodo 5 Nitrobenzene

Nitration Strategies for Halogenated Aromatic Precursors

The introduction of a nitro group onto an already halogenated aromatic ring is a critical step in the synthesis of compounds like this compound. The success of this step hinges on controlling the regiochemistry of the nitration reaction.

Electrophilic Aromatic Nitration: Regiochemical Control and Optimization

Electrophilic aromatic nitration is a fundamental reaction in organic chemistry, typically employing a mixture of nitric acid and a strong acid like sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.combyjus.commasterorganicchemistry.com The position of nitration on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. nih.govlibretexts.org

For the synthesis of 1,2-dichloro-4-nitrobenzene, a precursor to the target molecule, the nitration of 1,2-dichlorobenzene (B45396) is a common method. wikipedia.org In this reaction, the two chlorine atoms, which are ortho, para-directing but deactivating, primarily direct the incoming nitro group to the 4-position, with smaller amounts of the 3-nitro isomer also being formed. wikipedia.org The reaction is typically carried out by heating 1,2-dichlorobenzene with a mixed acid solution (nitric acid and sulfuric acid). google.com

The regioselectivity of nitration can be influenced by the reaction conditions. For instance, the nitration of 1-chloro-4-nitrobenzene (B41953) in sulfuric acid or oleum (B3057394) can yield the expected dinitro product quantitatively. rsc.org However, for some substrates, competing reactions like sulfonation can occur, especially at low nitric acid concentrations. rsc.org

Computational studies using density functional theory (DFT) have been employed to understand the potential energy surfaces and reaction intermediates in electrophilic aromatic nitration. nih.govresearchgate.net These studies have identified the unoriented π-complex, the oriented reaction complex, and the σ-complex (Wheland intermediate) as key intermediates. nih.govresearchgate.net The rate-determining step can vary depending on whether the aromatic ring is activated or deactivated. nih.gov For deactivated substrates like chlorobenzene, the transition state leading to the σ-complex is often rate-determining. nih.gov

| Reactant | Reagents | Product(s) | Key Observations |

| 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 1,2-Dichloro-4-nitrobenzene (major), 1,2-Dichloro-3-nitrobenzene (minor) | The two chlorine atoms direct nitration primarily to the 4-position. wikipedia.org |

| 1-Chloro-4-nitrobenzene | HNO₃, H₂SO₄/Oleum | 1-Chloro-2,4-dinitrobenzene | Quantitative yields can be achieved. rsc.org |

| 1,3-Dichloro-2-nitrobenzene | HNO₃, H₂SO₄/Oleum | 1,3-Dichloro-2,4-dinitrobenzene | Sulfonation can be a competing reaction at low nitric acid concentrations. rsc.org |

Indirect Nitration Pathways

Besides direct electrophilic nitration, indirect methods can also be employed to introduce a nitro group. One such method involves the oxidation of an amino group. Aryl amines can be oxidized to the corresponding nitroarenes using various oxidizing agents. mdpi.com For example, m-chloroperbenzoic acid (m-CPBA) has been used for the oxidation of anilines to a wide range of substituted nitroarenes. mdpi.com Another approach involves the diazotization of anilines followed by a Sandmeyer-type reaction, although this is more commonly used for introducing halogens. organic-chemistry.orgchemicalnote.com

Recent developments have also explored the use of N-nitropyrazole-based nitrating reagents, which can offer controllable and selective mononitration or dinitration of arenes under mild conditions. acs.org These reagents have shown value in the late-stage C-H nitration of complex molecules. acs.org

Halogenation Techniques for Introducing Chlorine and Iodine on Aromatic Systems

The introduction of chlorine and iodine atoms onto an aromatic ring can be achieved through various methods, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Directed Iodination Approaches

Direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. However, several methods have been developed to facilitate this reaction. These often involve the use of an oxidizing agent to generate a more electrophilic iodine species.

Common iodinating systems include:

N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid like ZrCl₄. researchgate.net

Iodine with an oxidant , such as silver sulfate, silver nitrite (B80452), or potassium peroxodisulfate. researchgate.net

Molecular iodine with a catalyst , such as vanadium salts in an oxygen atmosphere or silica-supported ferric nitrate (B79036). researchgate.net

Sodium periodate in a mixture of acetic acid, acetic anhydride, and sulfuric acid has been shown to be an effective method for iodinating deactivated arenes. nih.gov

Iodic acid in a similar acidic medium can also be used for the iodination of deactivated aromatic compounds, including nitrobenzene (B124822). nih.gov

The regioselectivity of these reactions is generally governed by the directing effects of the substituents already present on the aromatic ring. For electron-rich aromatic compounds, iodination typically occurs at the positions most activated towards electrophilic attack. researchgate.net

| Aromatic Substrate | Iodinating Reagent System | Product | Reference |

| Activated Arenes | I₂ / Silfen | Iodoarenes | researchgate.net |

| Anisoles, Anilines | NIS / AgOTf | Iodoarenes | organic-chemistry.org |

| Deactivated Arenes | NaIO₄ / AcOH / Ac₂O / H₂SO₄ | Iodoarenes | nih.gov |

| Deactivated Arenes | HIO₃ / AcOH / Ac₂O / H₂SO₄ | Iodoarenes | nih.gov |

Introduction of Halogens via Diazotization-Halogenation Sequences

The Sandmeyer reaction is a powerful and widely used method for introducing halogens, including chlorine and iodine, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. organic-chemistry.orgchemicalnote.com This two-step process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. chemicalnote.comresearchgate.net

Halogenation: The resulting diazonium salt is then treated with a copper(I) halide (for chlorine or bromine) or potassium iodide (for iodine) to yield the corresponding aryl halide. chemicalnote.comnih.gov

This method is particularly useful for synthesizing aryl halides that are difficult to obtain by direct halogenation due to unfavorable regioselectivity. For instance, the synthesis of 4-chloro-1-iodo-2-nitrobenzene (B1580762) can be achieved by the diazotization of 4-chloro-2-nitroaniline (B28928) followed by treatment with potassium iodide. nih.gov

The diazotization of anilines in aqueous solution has also been explored as a method for denitrification, where the resulting diazonium salt can be directly used in subsequent reactions like the Sandmeyer iodination. acs.org

Decarboxylative Halogenation as a Synthetic Route for Aryl Halides

Decarboxylative halogenation, or halodecarboxylation, offers an alternative route to aryl halides from readily available aromatic carboxylic acids. nih.govacs.org This method involves the replacement of a carboxyl group with a halogen atom and can provide access to regioisomers that are not easily obtained through direct electrophilic halogenation. nih.govacs.org

Recent advancements have led to the development of a unified catalytic method for the decarboxylative halogenation of (hetero)aryl carboxylic acids. osti.govorganic-chemistry.orgacs.org This strategy utilizes a copper catalyst, a light source, an oxidant, and a halogen atom transfer reagent. osti.gov An aryl radical intermediate is generated, which can then be trapped to form the desired aryl halide. osti.govorganic-chemistry.org This approach has been successfully applied to the synthesis of aryl bromides and iodides using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) as the halogen sources, respectively. osti.gov

This method is notable for its broad substrate scope, accommodating both electron-rich and electron-deficient carboxylic acids, and its operational simplicity, making it suitable for late-stage functionalization. organic-chemistry.org

| Carboxylic Acid | Halogen Source | Catalyst System | Product | Reference |

| Benzoic Acids | N-Iodosuccinimide (NIS) | Cu catalyst, light, oxidant | Iodobenzenes | osti.gov |

| Pyridine Carboxylic Acids | N-Iodosuccinimide (NIS) | Cu catalyst, light, oxidant | Iodopyridines | osti.gov |

Multi-Step Synthetic Sequences and Chemo- or Regioselective Functionalization

The creation of highly substituted nitroarenes is a cornerstone of industrial chemistry, providing key intermediates for products ranging from pharmaceuticals to dyes. nih.gov The synthesis of a complex molecule like this compound hinges on the principles of electrophilic aromatic substitution (EAS), where the order of introduction of substituents dictates the final regiochemistry. nih.gov

In a typical multi-step synthesis, the existing groups on the aromatic ring direct the position of incoming substituents. Halogens (chloro-, iodo-) are ortho-, para-directors, while the nitro group is a meta-director. nih.gov To achieve the specific substitution pattern of this compound, a logical synthetic sequence must be devised. One plausible route begins with the nitration of o-dichlorobenzene. A commercial method for this involves treating 1,2-dichlorobenzene with a mixed acid (nitric and sulfuric acid) to produce 1,2-dichloro-4-nitrobenzene. semanticscholar.org

The subsequent introduction of the iodine atom must then be directed by the existing substituents. The two chlorine atoms and the nitro group deactivate the ring towards further electrophilic substitution, but their directing effects will determine the position of iodination. The chlorine at position 1 directs ortho/para (positions 6 and 4, respectively), and the chlorine at position 2 also directs ortho/para (positions 3 and 6). The nitro group at position 4 directs meta (positions 2 and 6). The confluence of these directing effects would need to be carefully managed, often requiring specific catalysts or reaction conditions to achieve the desired 5-iodo isomer.

For challenging regiochemical problems, advanced synthetic protocols such as directed ortho-metalation (DoM) can be employed. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, creating a lithioaryl anion. This anion can then react with an electrophile, in this case, a nitrating agent like methyl nitrate, to achieve highly regioseficific nitration. nih.govacs.org This offers a powerful alternative to classical EAS for constructing contiguously substituted aromatic nitro compounds. nih.govacs.org

The synthesis of other complex halo-nitroaromatics, such as 2,4-dichloro-1-iodo-6-nitrobenzene, has been achieved through sequential diazotization and iodonization of a pre-existing nitroaniline derivative (2,4-dichloro-6-nitroaniline). byjus.com This highlights another common strategy: functional group interconversion, where an amine is converted into a diazonium salt, which is then displaced by iodine. A similar retrosynthetic analysis for this compound might suggest starting with a molecule like 4-amino-1,2-dichloro-5-iodobenzene, followed by oxidation of the amine to a nitro group, or starting with a corresponding aniline (B41778), performing diazotization, and then introducing the iodo or nitro group. The precise sequence is critical for maximizing the yield of the target isomer. researchgate.net

Green Chemistry Considerations in Halogenated Nitrobenzene Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally benign processes, often referred to as green chemistry. This is particularly relevant in the synthesis of halogenated nitrobenzenes, which are important industrial feedstocks but can be associated with hazardous reagents and persistent environmental pollutants. nih.govrsc.org

A key transformation for nitroaromatics is their reduction to anilines, which are valuable building blocks for pharmaceuticals and agrochemicals. rsc.org A significant challenge in this process for halogenated nitroarenes is the concurrent reduction of the carbon-halogen bond (hydrodehalogenation), which leads to undesired byproducts. Traditional methods often use catalysts like Raney-Ni or Pd/C, which can suffer from low chemoselectivity. researchgate.net

Green chemistry approaches focus on developing highly selective catalysts that can reduce the nitro group while leaving the halogen substituents intact. Research has shown that certain base-metal catalysts can achieve excellent yields for the hydrogenation of halogenated nitroarenes to their corresponding anilines without protodehalogenation. researchgate.net Similarly, supported platinum catalysts, when used with additives like amines or dimethyl sulfoxide, can facilitate the fast and highly selective hydrogenation of substituted nitroaromatics to N-aryl hydroxylamines, an intermediate stage in the reduction to anilines. nih.gov These methods often operate under mild conditions, such as room temperature and atmospheric hydrogen pressure, further enhancing their green credentials. nih.gov The development of such chemoselective systems is crucial for producing complex halogenated anilines efficiently and with minimal waste. researchgate.net

Photochemical methods represent another avenue of green chemistry, utilizing light to drive chemical reactions. The synthesis of nitroarenes via photochemical routes, often termed photonitration, is a complex process. It is frequently observed in environmental chemistry, where aromatic compounds are nitrated secondarily. nih.gov

This process typically involves the irradiation of nitrate or nitrite ions in aqueous solutions, which generates a variety of reactive nitrating agents, including the nitrogen dioxide radical (•NO₂), nitrous acid (HNO₂), and peroxynitrous acid (HOONO). semanticscholar.orgnih.gov These photogenerated species can then react with aromatic precursors, such as phenols or other electron-rich compounds, to yield nitroaromatic derivatives. nih.gov The efficiency and pathway of photonitration are highly dependent on factors like pH, the nature of the aromatic substrate, and the presence of other substances. nih.gov While this demonstrates a route to nitration under ambient conditions, its application as a primary synthetic strategy in the laboratory can be complex to control compared to traditional mixed-acid nitration. nih.govyoutube.com

Advances have also been made in using photoexcited nitroarenes themselves to perform other chemical transformations, acting as versatile anaerobic oxidants, which represents a different application of photochemistry in this field. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic compounds like this compound. wikipedia.org This class of reactions involves the displacement of a leaving group on the aromatic ring by a nucleophile, proceeding through a distinct addition-elimination mechanism. mdpi.com

The presence of strongly electron-withdrawing groups is a prerequisite for the SNAr mechanism to occur. wikipedia.org In the case of this compound analogues, the nitro (–NO₂) group is the principal activator. It deactivates the benzene ring towards electrophilic substitution by a factor of roughly a million but strongly activates it for nucleophilic attack. libretexts.org This activation stems from the nitro group's ability to stabilize the negatively charged intermediate formed during the reaction through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. wikipedia.orgnih.gov

The two chloro- substituents also contribute to the activation of the ring. While halogens can donate electron density via resonance, their strong electronegativity causes a powerful inductive electron withdrawal, which deactivates the ring toward electrophilic attack. libretexts.org In the context of nucleophilic substitution, this inductive effect makes the ring more electron-poor and thus more susceptible to attack by an electron-rich nucleophile. nih.gov Therefore, the combination of a powerful resonance-withdrawing nitro group and two inductively withdrawing chloro groups renders the aromatic ring of this compound and its analogues highly electrophilic.

| Substituent Effect on Aromatic Ring for SNAr | Activating/Deactivating Influence | Primary Electronic Effect |

| **Nitro Group (-NO₂) ** | Strongly Activating | Resonance and Inductive Withdrawal |

| Chloro Group (-Cl) | Moderately Activating | Inductive Withdrawal |

In a molecule with multiple potential leaving groups, such as this compound, the site of nucleophilic attack is not random. Regioselectivity is governed by two main factors: the position of the leaving group relative to the activating nitro group and the inherent ability of the halogen to act as a leaving group.

For this compound, the nitro group at C-5 activates the following positions for nucleophilic attack:

C-4 (para position): This position holds the iodo-substituent.

C-6 (ortho position): This position holds a hydrogen atom.

C-2 (ortho position, relative to the C1-Cl): This position is not directly ortho or para to the nitro group in a way that allows for direct delocalization.

The chlorine at C-1 is meta to the nitro group and is therefore the least activated towards substitution. stackexchange.comechemi.com The chlorine at C-2 and the iodine at C-4 are ortho and para to the nitro group, respectively, making them the most likely sites for halogen displacement. wikipedia.org In nucleophilic aromatic substitution, the leaving group ability of halogens typically follows the order I > Br > Cl > F. Consequently, the more reactive C-I bond is preferentially cleaved over the C-Cl bond. For example, in the related compound 1,4-dichloro-2-nitrobenzene, nucleophiles selectively displace the chloride adjacent (ortho) to the nitro group. wikipedia.org In 1,2-dichloro-4-nitrobenzene, substitution occurs at the chlorine para to the nitro group, not the one meta to it. echemi.comwikipedia.org

The regioselectivity of SNAr reactions is explained by the stability of the intermediate anionic σ-complex, also known as a Meisenheimer complex. wikipedia.org When a nucleophile attacks a position that is ortho or para to the nitro group, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. stackexchange.comechemi.com

This delocalization provides significant stabilization. If the attack occurs at a position meta to the nitro group, the negative charge cannot be delocalized onto the nitro group, resulting in a much less stable, higher-energy intermediate. stackexchange.com Therefore, the reaction pathway involving the more stable ortho- or para-attack intermediate is strongly favored. In this compound, attack at C-4 (para to -NO₂) or C-2 (ortho to -NO₂) leads to a stabilized Meisenheimer complex, whereas attack at C-1 (meta to -NO₂) does not.

Meisenheimer complexes are crucial intermediates in SNAr reactions involving highly electron-deficient arenes. wikipedia.org They are 1:1 adducts formed between the aromatic compound and the attacking nucleophile. wikipedia.org First characterized by Jakob Meisenheimer in 1902, these complexes are stabilized by the presence of electron-withdrawing groups and can sometimes be stable enough to be isolated and characterized by spectroscopic methods like NMR and UV-Vis. wikipedia.orgbris.ac.uknih.gov

For nitro-substituted arenes, the formation of a Meisenheimer complex is generally considered the rate-limiting step of the SNAr reaction. researchgate.net The intense color often observed in such reactions is characteristic of these highly conjugated anionic intermediates. bris.ac.uk While some recent studies suggest that for less activated systems or with certain leaving groups, the reaction might follow a more concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate, it is widely accepted that for nitro-activated substrates, a stepwise mechanism involving a distinct Meisenheimer intermediate is dominant. bris.ac.uknih.govrsc.org In the reaction of an analogue like 2-chloro-4,6-dinitroanisole with methoxide, distinct Meisenheimer complexes resulting from attack at different ring positions have been kinetically observed. rsc.org

While SNAr reactions typically involve the displacement of a halogen or other good leaving group, nucleophilic attack can also occur at a carbon atom bearing a hydrogen. d-nb.info This pathway, known as Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H), is a significant process in nitroarene chemistry. mdpi.com The initial nucleophilic addition to a C-H bond forms a σH-adduct, which is a type of Meisenheimer complex. researchgate.net

Regioselectivity in Halogen and Nitro Group Displacement

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Iodo-Substituent

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In polyhalogenated aromatic compounds, these reactions can often be performed with high selectivity. The reactivity of aryl halides in common cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) generally follows the trend C-I > C-Br > C-Cl.

For this compound, the C-I bond at the C-4 position is the most reactive site for cross-coupling. nih.gov This allows for the selective functionalization of this position while leaving the two C-Cl bonds intact. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed specifically for nitroarenes, enabling the formation of biaryl compounds. nih.govrhhz.net The mechanism typically involves the oxidative addition of the palladium(0) catalyst into the C-I bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. rhhz.net While methods for the cross-coupling of C-NO₂ bonds are also emerging, the high reactivity of the C-I bond makes it the predictable site for conventional cross-coupling reactions. rhhz.netacs.org

| Reaction Type | Reactive Site on this compound | Common Catalyst | Resulting Transformation |

| Suzuki-Miyaura Coupling | C4-Iodo | Palladium (e.g., Pd/BrettPhos) | C-C Bond Formation (Biaryl Synthesis) nih.govrhhz.net |

| Buchwald-Hartwig Amination | C4-Iodo | Palladium | C-N Bond Formation (Aryl Amine Synthesis) nih.gov |

| Denitrative Coupling | C5-Nitro | Palladium / Rhodium | C-O, C-S, C-C Bond Formation rhhz.netacs.org |

| Iodine-Catalyzed Coupling | C5-Nitro | Iodine | C-S Bond Formation nih.gov |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction enables the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. fishersci.co.ukyoutube.com In polyhalogenated systems like analogues of this compound, the differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective functionalization. nih.govyonedalabs.com

Research has demonstrated that in polyhalogenated nitrobenzenes, the palladium catalyst can selectively activate the more reactive C-I or C-Br bond, leaving the C-Cl bonds available for subsequent reactions. nih.gov This site-selectivity is crucial for the controlled, stepwise synthesis of polysubstituted aromatic compounds. The choice of palladium catalyst, ligands, and base is critical for achieving high yields and selectivity in these transformations. fishersci.co.ukacs.org For instance, the use of bulky phosphine (B1218219) ligands can facilitate the exhaustive alkylation of polychlorinated pyridines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Nitroarenes

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 1,4-Dibromo-nitrobenzene | Arylboronic acid | Pd(OAc)₂ | 4-Bromo-4'-aryl-nitrobenzene | High |

| 2,4-Dibromobenzoic acid | p-Tolylboronic acid | Pd₂(dba)₃ / Ligand | 2-Bromo-4-p-tolylbenzoic acid | High |

| 2,6-Dichloropyridine | Alkylboronic ester | Pd catalyst / Ad₂PⁿBu | 2,6-Dialkylpyridine | High |

Site-Selective Cross-Coupling in Polyhalogenated Systems

The ability to achieve site-selective cross-coupling in polyhalogenated aromatic compounds is a powerful tool in synthetic chemistry. In molecules with multiple, yet identical, halogen atoms, factors such as the electronic environment and steric hindrance can guide the selectivity of the reaction. nih.gov

For example, in the sequential Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the electron-withdrawing nitro group influences the electronic environment, directing the first coupling reaction. nih.gov Similarly, for N-protected 2,4,5-tribromoimidazoles, sequential Suzuki-Miyaura couplings have been effectively used to synthesize trisubstituted imidazoles, which are common motifs in biologically active natural products. nih.gov The mechanism of such cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The site of the initial oxidative addition of the palladium catalyst to a carbon-halogen bond is a key determinant of the final product's regiochemistry. nih.gov

Reductive Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into various other functionalities, most notably an amino group. The reduction of the nitro group in halogenated nitroaromatics requires careful control to avoid undesired dehalogenation.

Selective Reduction to Amines and Suppression of Dehalogenation

A significant challenge in the reduction of halogenated nitroaromatics is the competing hydrodehalogenation reaction, which removes the halogen substituents. nih.gov Various methods have been developed to selectively reduce the nitro group while preserving the carbon-halogen bonds.

Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst has been shown to be a mild and efficient method for the selective reduction of a wide range of halogenated nitroarenes, including those containing bromo, chloro, and iodo substituents. nih.govorganic-chemistry.org The reaction conditions can be tuned to control chemoselectivity; for instance, selective nitro reduction can be achieved at room temperature, while dehalogenation may occur at higher temperatures. nih.gov Other catalytic systems, such as Raney nickel, are also employed, particularly when dehalogenation of aryl halides is a concern. commonorganicchemistry.com Additionally, iron-based systems and tin(II) chloride offer mild conditions for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The use of specific additives, such as morpholine (B109124) with a platinum catalyst, can also effectively suppress the dehalogenation side reaction. google.com

Table 2: Methods for Selective Reduction of Halogenated Nitroarenes

| Substrate Type | Reducing System | Key Feature |

| Halogenated Nitroarenes | Hydrazine hydrate, Pd/C | Mild, versatile, and highly selective. nih.govorganic-chemistry.org |

| Halogenated Nitroarenes | Raney Nickel, H₂ | Effective where dehalogenation is a concern. commonorganicchemistry.com |

| Halogenated Nitroarenes | Iron (Fe), acidic conditions | Mild reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Halogenated Nitroarenes | Tin(II) chloride (SnCl₂) | Mild reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Halogenated Nitroarenes | Platinum catalyst, morpholine | Suppresses dehalogenation. google.com |

Denitrative Coupling Reactions of Nitroarenes

Denitrative coupling reactions offer a powerful strategy for the functionalization of nitroarenes by replacing the nitro group with other substituents. bohrium.comresearchgate.net This approach streamlines synthetic routes by avoiding the multi-step conversion of nitroarenes to haloarenes. bohrium.comresearchgate.net

Palladium-catalyzed denitrative couplings have been developed for various transformations, including Suzuki-Miyaura type couplings, aminations, and Sonogashira couplings. acs.orgrsc.org These reactions often employ specific palladium catalysts and ligands, such as the Pd/BrettPhos system, to achieve high efficiency and broad substrate scope. bohrium.comacs.org Mechanistic studies suggest that the catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the C-NO₂ bond. mdpi.com Nickel-catalyzed denitrative etherification has also been reported, although it is primarily effective for nitroarenes with electron-withdrawing substituents. researchgate.netacs.org

Radical-Mediated Chemical Transformations of Nitroaromatic Compounds

Radical-mediated reactions provide alternative pathways for the transformation of nitroaromatic compounds, often under mild conditions.

The one-electron reduction of a nitroaromatic compound generates a nitro radical-anion. nih.govnih.gov While these radical-anions themselves are generally unreactive as damaging species, they are key intermediates in the reductive metabolism of nitro compounds. nih.govnih.gov The subsequent reactions of these intermediates can lead to biologically significant products. nih.gov

Photochemical reactions can also induce radical transformations. For instance, photolysis can cause the homolytic cleavage of the C-NO₂ bond, generating an aryl radical and nitrogen dioxide. libretexts.org The aryl radical can then be trapped by various species to form new bonds. Additionally, photoexcited nitroarenes can act as potent oxidants, capable of oxidizing alcohols and amines through a double hydrogen atom transfer (HAT) mechanism. acs.org

Oxidative Transformations of Halogenated Nitrobenzenes

While less common than reductions, oxidative transformations of halogenated nitrobenzenes can be synthetically useful.

The aromatic ring of nitrobenzenes can undergo oxidative nucleophilic substitution. For example, nitrobenzenes with electron-accepting groups can react with lithium salts of arylamines to yield N-aryl-2-nitroanilines. rsc.org Furthermore, photoexcited nitroarenes have been shown to facilitate the anaerobic hydroxylation of C(sp³)–H bonds. nih.gov This process involves the photoexcited nitroarene engaging in sequential hydrogen atom transfer and radical recombination events with hydrocarbons. nih.gov The oxidation of anilines to nitrobenzenes can also be achieved using reagents like peroxytrifluoroacetic acid, a method particularly suitable for negatively substituted aromatic amines. orgsyn.org

Photochemical Reactivity and Rearrangement Processes of this compound Analogues

The study of the photochemical behavior of nitroaromatic compounds is a significant area of research due to their prevalence as industrial intermediates and environmental contaminants. nih.govrsc.org The introduction of halogen substituents onto the aromatic ring adds further complexity to their photochemical reactivity, influencing reaction pathways and rates. While specific detailed research findings on the photochemical reactivity and rearrangement processes of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the behavior of its structural analogues. This section will, therefore, discuss the anticipated photochemical reactivity based on studies of dichloronitrobenzenes, iodonitrobenzenes, and other halogenated nitroaromatic compounds.

Upon absorption of ultraviolet (UV) light, nitroaromatic compounds are promoted to an excited singlet state. From this state, they can undergo several processes, including intersystem crossing to a more stable triplet state, fluorescence, or non-radiative decay. rsc.org The triplet state is often the key intermediate in many photochemical reactions of nitroaromatics. The presence of both chloro and iodo substituents on the benzene ring, in addition to the nitro group, suggests several potential photochemical reaction pathways for this compound.

One of the most probable photochemical reactions for this compound is the homolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond is significantly weaker than both the carbon-chlorine (C-Cl) and carbon-nitrogen (C-NO2) bonds, making it the most likely site for photodissociation. The bond dissociation energies for halobenzenes and nitrobenzene illustrate this point clearly.

Table 1: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I in Iodobenzene (B50100) | ~270 |

| C-Cl in Chlorobenzene | ~397 |

| C-N in Nitrobenzene | ~300 |

Note: These are approximate values for the parent compounds and can be influenced by the presence of other substituents.

The photolysis of iodobenzene has been shown to produce a phenyl radical and an iodine radical, which can then participate in a variety of secondary reactions. rsc.org For this compound, UV irradiation would likely lead to the formation of a 1,2-dichloro-5-nitrophenyl radical and an iodine radical. These radicals can then abstract hydrogen atoms from the solvent, dimerize, or react with other available species. The photodegradation of halogenated organic compounds often follows the order of reactivity I > Br > Cl, further supporting the preferential cleavage of the C-I bond. rsc.org

Another important photochemical process for nitroaromatic compounds is the nitro-nitrite rearrangement. researchgate.netresearchgate.net This intramolecular rearrangement involves the conversion of the nitro group (-NO2) to a nitrite group (-ONO), which is then often followed by further reactions. This rearrangement is believed to proceed through a transient cyclic intermediate. The orientation of the nitro group relative to the other substituents on the aromatic ring can influence the efficiency of this rearrangement. nih.govnih.gov For nitroaromatic compounds where the nitro group is sterically hindered and forced out of the plane of the aromatic ring, the rate of photochemical reaction can be enhanced. nih.govnih.gov In the case of this compound, the presence of adjacent chloro and iodo substituents could potentially influence the planarity of the nitro group, thereby affecting its photochemical reactivity.

The solvent in which the photochemical reaction is carried out can also have a profound effect on the reaction pathway and product distribution. nih.govnih.gov Polar solvents can stabilize charged intermediates, while non-polar solvents may favor radical pathways. The photodegradation rates of nitro-polycyclic aromatic hydrocarbons have been shown to be significantly faster in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) compared to acetonitrile (B52724) or aqueous mixtures. nih.govnih.gov

While direct experimental data for this compound is lacking, the photochemical behavior of dichloronitrobenzene isomers has been investigated. For instance, 2,4-dichloronitrobenzene (B57281) is known to be susceptible to direct photolysis by sunlight. nih.gov The primary photochemical processes for chloronitrobenzenes can include reductive dechlorination, although this is generally less favorable than C-I bond cleavage. rsc.org

Table 2: Anticipated Photochemical Reactions of this compound Based on Analogues

| Reaction Type | Proposed Intermediate(s) | Influencing Factors |

| C-I Bond Homolysis | 1,2-dichloro-5-nitrophenyl radical, Iodine radical | UV wavelength, solvent |

| Nitro-Nitrite Rearrangement | Cyclic intermediate, Aryl nitrite | Steric hindrance, electronic effects of substituents |

| Reductive Dechlorination | Aryl radical (less likely) | Generally less favorable than C-I cleavage |

Applications of 1,2 Dichloro 4 Iodo 5 Nitrobenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing and leaving groups on the aromatic ring of 1,2-dichloro-4-iodo-5-nitrobenzene makes it an activated substrate for various synthetic transformations. While specific, large-scale applications in the synthesis of highly complex natural products are not extensively documented in publicly available literature, its structure is emblematic of precursors used in the modular assembly of intricate molecular architectures. The differential reactivity of the halogen substituents, coupled with the directing effects of the nitro group, provides chemists with a powerful tool for the regioselective introduction of new functionalities.

The presence of both chloro and iodo substituents offers the potential for sequential and site-selective cross-coupling reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, such as the Suzuki or Stille couplings. This allows for the initial introduction of a substituent at the 4-position, followed by a subsequent reaction at one of the chloro-substituted positions. This stepwise approach is a cornerstone of modern synthetic strategy for building complex organic molecules.

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound are of significant interest in the design and synthesis of new pharmaceutical and agrochemical agents. Halogenated and nitrated benzene (B151609) derivatives are common starting points for the synthesis of a wide array of biologically active compounds.

Derivatization to Halogenated Anilines

One of the most fundamental transformations of nitroaromatic compounds is their reduction to the corresponding anilines. The resulting halogenated anilines are themselves crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. The reduction of the nitro group in this compound would yield 3,4-dichloro-6-iodoaniline.

Table 1: Examples of Halogenated Anilines from a Related Precursor

| Precursor | Product | Significance |

| 1,2-Dichloro-4-nitrobenzene | 3,4-Dichloroaniline | Agrochemical intermediate |

| 1,2-Dichloro-4-nitrobenzene | 2-Chloro-4-nitroaniline | Precursor to diazo dyes |

Synthesis of Heterocyclic Systems, e.g., Quinazolines

Quinazolines are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted quinazolines often involves the use of ortho-substituted anilines or their precursors.

The reduction of this compound to the corresponding aniline (B41778) would generate a 1,2-diamino-4-iodo-5-nitrobenzene derivative, a potential starting material for the construction of the quinazoline (B50416) ring system. The amino group and an adjacent substituent can undergo cyclization with a suitable one-carbon component to form the heterocyclic ring. While no direct synthesis of quinazolines from this compound is documented, the general synthetic strategies for quinazolines often rely on precursors with similar substitution patterns. organic-chemistry.orgnih.gov

Development of Special Function Materials and Polychlorinated Biphenyl (B1667301) Derivatives

The unique electronic and structural properties of halogenated nitroaromatics make them attractive building blocks for the development of special function materials. These can include polymers with specific thermal or optical properties, as well as molecules designed for applications in materials science.

A significant application for a structurally similar compound, 2,4-dichloro-1-iodo-6-nitrobenzene, is as a precursor in the synthesis of chiral polychlorinated biphenyl (PCB) derivatives. chemimpex.comnih.gov These syntheses are typically achieved through Suzuki coupling reactions, where the iodo-substituted position of the benzene ring reacts with a boronic acid derivative in the presence of a palladium catalyst. chemimpex.comnih.gov This reaction forms a new carbon-carbon bond, creating the biphenyl scaffold. The resulting polychlorinated biphenyls are important for toxicological studies and as analytical standards.

Given the similar substitution pattern, it is highly probable that this compound could also serve as a precursor for the synthesis of a different set of PCB congeners, further highlighting its potential in the development of specialized chemical compounds.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 1,2 Dichloro 4 Iodo 5 Nitrobenzene

Spectroscopic Methods in Structural and Mechanistic Analysis

Spectroscopic techniques are indispensable for probing the molecular architecture and electronic properties of 1,2-dichloro-4-iodo-5-nitrobenzene. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and can be used to identify transient species in reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.) for Elucidating Molecular Architecture and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1,2-dichloro-4-nitrobenzene, shows distinct signals for the aromatic protons, providing insights into their chemical environment. spectrabase.com The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitro and chloro substituents. For instance, in 1,4-dichloro-2-nitrobenzene, the proton adjacent to the nitro group (A) appears at a different shift (7.887 ppm) compared to the other aromatic proton (B) at 7.51 ppm. chemicalbook.com Similarly, for 2,4-dichloronitrobenzene (B57281), the protons show distinct signals at 7.873 ppm, 7.574 ppm, and 7.410 ppm, with specific coupling constants that help in their assignment. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 1,2,4-trichloro-5-nitrobenzene, the carbon atoms attached to the electron-withdrawing groups exhibit characteristic downfield shifts. chemicalbook.com This data is crucial for confirming the substitution pattern on the benzene (B151609) ring.

While there is no fluorine in this compound, ¹⁹F NMR would be a critical technique for characterizing fluorinated analogues, such as 1,2-dichloro-4-fluoro-5-nitrobenzene. sigmaaldrich.com The presence of fluorine would introduce specific couplings to adjacent protons and carbons, further aiding in structural elucidation.

The study of reaction intermediates is also facilitated by NMR. For example, in nucleophilic aromatic substitution (SNAr) reactions involving 1,2-dichloro-4-nitrobenzene, NMR can be used to observe the formation of Meisenheimer complexes, which are stabilized intermediates. The change in chemical shifts of the aromatic protons upon addition of a nucleophile can provide evidence for the formation of these intermediates. stackexchange.com

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis (MALDI-TOF, LC-MS, GC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information.

The molecular weight of this compound is 317.89 g/mol . aablocks.com Electron ionization (EI) mass spectrometry is a common technique used for the analysis of such compounds. nih.gov The mass spectrum of a related compound, 2,5-dichloronitrobenzene, shows a molecular ion peak at m/z 191, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments. For instance, the mass spectrum of 1-chloro-2-nitrobenzene (B146284) shows a molecular ion peak and various fragment ions that help in its identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. This technique is particularly useful for analyzing the products of reactions involving this compound. For example, in the analysis of environmental samples for chloronitrobenzenes, GC-MS is recommended for its ability to separate isomers that may co-elute in other chromatographic methods. iarc.fr

The table below summarizes the key mass spectrometry data for related compounds, which can be extrapolated to understand the expected fragmentation of this compound.

| Compound | Molecular Ion (m/z) | Key Fragments |

| 2,5-Dichloronitrobenzene | 191 | Loss of NO₂, Cl |

| 1-Chloro-2-nitrobenzene | 157 | Loss of NO₂, Cl |

| 1-Chloro-4-iodobenzene | 238 | Loss of I, Cl |

Data compiled from various sources. chemicalbook.comnist.govnist.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The crystal structure of a closely related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, has been determined. nih.govresearchgate.net This analysis reveals crucial details about its molecular geometry and intermolecular interactions. The compound crystallizes in the orthorhombic space group Pnma. nih.govresearchgate.net

Analysis of Dihedral Angles and Torsional Barriers

The dihedral angle between the benzene ring and the nitro group is a significant structural parameter. In the case of 2,4-dichloro-1-iodo-6-nitrobenzene, this angle is 90°. nih.govresearchgate.net This perpendicular arrangement is attributed to the steric hindrance and symmetrical interaction between the iodine atom and the two oxygen atoms of the nitro group. nih.gov In contrast, other related halogenated nitrobenzenes, such as 4-chloro-1-iodo-2-nitrobenzene (B1580762), exhibit smaller dihedral angles of 51.0(3)° and 29.0(2)°. nih.gov The significant difference highlights the impact of substituent positioning on the molecular conformation.

The table below presents the crystal data for 2,4-dichloro-1-iodo-6-nitrobenzene.

| Crystal Parameter | Value |

| Formula | C₆H₂Cl₂INO₂ |

| Molecular Weight | 317.89 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.7760 (5) |

| b (Å) | 6.8989 (4) |

| c (Å) | 14.3518 (8) |

| V (ų) | 868.93 (9) |

| Z | 4 |

| Temperature (K) | 90 |

Data obtained from X-ray crystallographic analysis. nih.govresearchgate.net

Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

The purification of 1,2-dichloro-4-nitrobenzene, a related compound, can be challenging due to the presence of isomers with very similar boiling points, making distillation an impractical method for separation. google.com Therefore, chromatographic methods are often employed.

Gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), is a highly effective method for the analysis of chloronitrobenzenes. iarc.fr The high sensitivity of the ECD to halogenated compounds makes it particularly suitable for detecting low concentrations of these substances. For purity assessment, a high-resolution capillary GC column can provide the necessary separation of the desired product from any isomeric impurities or starting materials.

High-performance liquid chromatography (HPLC) is another valuable tool for both purity assessment and reaction monitoring. Reversed-phase HPLC with a UV detector is commonly used for the analysis of aromatic compounds. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of the starting material and the formation of the product.

Computational and Theoretical Investigations on 1,2 Dichloro 4 Iodo 5 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the molecular structure and vibrational frequencies of nitroaromatic compounds. globalresearchonline.netnih.gov It is particularly useful for modeling reaction mechanisms, providing a pathway to understand complex chemical transformations. For instance, studies on related compounds like 1,2-dichloro-4,5-dinitrobenzene (B1583372) (DCDNB) demonstrate how DFT can be applied to understand reactions with nucleophiles. researchgate.netscielo.br

In such reactions, DFT calculations can help rationalize kinetic data and the formation of intermediates, such as Meisenheimer complexes. researchgate.netscielo.br The reaction of DCDNB with hydroxide (B78521) ions, for example, involves the displacement of a nitro group, a process that can be modeled to understand the energetics and preferred pathways. scielo.br Although the specific reaction mechanisms for 1,2-dichloro-4-iodo-5-nitrobenzene are not extensively documented in the provided results, the principles from related molecules suggest that DFT could be used to model its reactions, such as nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group and the halogens significantly influences the reactivity of the aromatic ring. acs.org DFT calculations would allow for the mapping of the potential energy surface of a reaction, identifying transition states and intermediates, and thus predicting the most likely reaction products.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For nitroaromatic compounds, the LUMO is often a key descriptor in predicting their behavior, as their electrophilic nature makes them susceptible to nucleophilic attack. researchgate.net The electron-withdrawing nitro and chloro groups, along with the iodo substituent, lower the LUMO energy of this compound, enhancing its electrophilicity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. nih.govresearchgate.net For a molecule like this compound, the MEP surface would show a negative potential (red/yellow areas) around the oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue areas) would be expected near the hydrogen atoms and potentially on the carbon atoms of the ring, indicating susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Related Nitroaromatic Compound (p-nitrobenzotrifluoride)

This table provides an example of the types of data obtained from DFT calculations for a related molecule, as specific data for this compound was not available in the search results.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.15 eV | Indicates electron-donating capability. |

| LUMO Energy | -3.56 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.59 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.51 Debye | Measures the molecule's overall polarity. |

Data adapted from a study on p-nitrobenzotrifluoride for illustrative purposes. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Halogenated Nitroarenes

Quantitative Structure-Reactivity Relationships (QSRR), a subset of Quantitative Structure-Property/Activity Relationships (QSPR/QSAR), are computational models that aim to predict the reactivity or other properties of chemicals based on their molecular structure. nih.govnih.gov These models are particularly valuable for classes of compounds like halogenated nitroarenes, where experimental testing of every compound is impractical. nih.gov

The core principle of QSRR is to find a mathematical correlation between a molecule's reactivity and its "molecular descriptors." chemrxiv.org For halogenated nitroarenes, these descriptors often include:

Electronic Descriptors: Such as the HOMO and LUMO energies, dipole moment, and atomic charges. The toxicity and reactivity of many nitroaromatic compounds are linked to their electrophilicity, making the LUMO energy a critical parameter. researchgate.net

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Hydrophobicity Descriptors: Often represented by the logarithm of the partition coefficient (logP), which is crucial for predicting environmental fate and biological uptake. researchgate.net

Studies on nitroaromatic compounds have shown that the presence of electron-withdrawing substituents, like halogens and nitro groups, generally enhances their reactivity and toxicity. researchgate.netnih.gov For example, the insertion of a chlorine atom ortho to a nitro group can significantly increase toxicity. nih.gov QSRR models can quantify these effects, allowing for the prediction of reactivity for new or untested compounds like this compound based on its specific arrangement of substituents.

Table 2: Key Molecular Descriptors in QSRR for Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Relevance to Reactivity/Toxicity |

| Electronic | ELUMO (LUMO Energy) | Measures electrophilicity; lower values often correlate with higher reactivity toward nucleophiles. researchgate.net |

| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. researchgate.net |

| Physicochemical | LogP (Hydrophobicity) | Influences transport and accumulation in biological systems. researchgate.net |

| Structural | Molecular Weight | Basic descriptor related to size. |

| Structural | Molar Refractivity | Relates to molecular volume and polarizability. researchgate.net |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvation Effects

While quantum chemical calculations often model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a realistic, explicitly solvated environment. MD simulations solve Newton's equations of motion for a system containing the molecule of interest and a large number of solvent molecules (e.g., water).

For a compound like this compound, MD simulations could be used to investigate several aspects:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This is crucial for understanding solubility and how the solvent might mediate chemical reactions. Studies on nitrobenzene (B124822) in aqueous solution have explored such interactions. acs.org

Conformational Dynamics: Although the benzene (B151609) ring is rigid, simulations can track the rotation and vibration of the nitro group and its interaction with the adjacent chloro and iodo substituents.

Interaction with Interfaces: MD simulations can model how the molecule behaves at interfaces, such as a lipid bilayer, which is relevant for predicting its ability to cross cell membranes.

Stability of Complexes: If the molecule forms a complex with another molecule (e.g., a receptor site in a protein), MD simulations can assess the stability of this interaction over time by analyzing metrics like the root-mean-square deviation (RMSD). researchgate.net

These simulations provide a bridge between the static picture from quantum chemistry and the macroscopic properties observed in experiments, offering a deeper understanding of the molecule's behavior in a condensed phase.

Environmental Chemical Transformations and Fate of Halogenated Nitrobenzenes

Photodegradation Mechanisms and Pathways in Aqueous and Other Media

Photodegradation is a critical pathway for the transformation of many chemical contaminants in surface waters and the atmosphere. cdc.govresearchgate.net For nitroaromatic compounds, this process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to higher energy states. nih.govacs.org

The photochemistry of nitrobenzene (B124822), a parent compound, involves absorption of UV light leading to its excitation from the ground state (S₀) to singlet excited states (S₁ to S₄). nih.govacs.org Following initial excitation, the molecule can undergo intersystem crossing (ISC) to a more stable triplet state. nih.gov The subsequent reactions from this excited state are complex. Research on nitrobenzene has identified pathways that include an intramolecular rearrangement to form phenyl nitrite (B80452), which can then decompose to release nitric oxide (NO). nih.gov Another pathway involves the direct cleavage of the carbon-nitrogen bond to release nitrogen dioxide (NO₂). nih.govacs.org The presence of halogens on the aromatic ring, as in 1,2-Dichloro-4-iodo-5-nitrobenzene, is expected to influence these electronic transitions and reaction pathways, though specific mechanisms are not detailed in the available literature.

The end products of photodegradation depend on the specific compound and the environmental conditions. Studies on the photocatalytic degradation of nitrobenzene have identified several intermediate products, indicating that the degradation often proceeds through the action of highly reactive hydroxyl radicals (·OH). nih.gov

Table 1: Potential Photodegradation Products of Related Nitroaromatic Compounds

| Parent Compound | Photodegradation Product(s) | Study Context | Source(s) |

|---|---|---|---|

| Nitrobenzene | o,p,m-Nitrophenols, Dihydroxy derivatives | Photocatalysis with TiO₂ | nih.gov |

This table is based on data from related compounds to infer potential products for this compound.

For this compound, it is plausible that similar hydroxylated and de-nitrated intermediates would form. The carbon-halogen bonds, particularly the weaker carbon-iodine bond, may also be susceptible to cleavage under UV irradiation, leading to a more complex array of halogenated and de-halogenated byproducts.

The efficiency and outcome of photodegradation are not constant but are heavily influenced by external factors.

Wavelength: The specific wavelength of UV radiation is a determining factor in the photochemical process. For nitrobenzene, the relative yields of NO and NO₂ as photoproducts vary significantly with the photolysis wavelength. acs.org This suggests that the energy of the incoming photons dictates which chemical bonds are broken and which reaction pathways are favored.

pH: The acidity or alkalinity of the medium can impact degradation rates. Research on the photochemical degradation of nitrobenzene using Fenton's reagent (a source of hydroxyl radicals) identified optimal pH ranges between 2.42 and 4.20 for the process. researchgate.net

Presence of Other Substances: Dissolved substances can either enhance or inhibit photolysis. The presence of common anions found in industrial wastewater can alter the rate of photocatalytic degradation of nitrobenzene. nih.gov Similarly, dissolved oxygen can participate in the reactions, leading to advanced oxidation processes that contribute to the breakdown of the parent compound and its intermediates. nih.gov Conversely, substances that quench free radicals, such as bicarbonate, can reduce the efficiency of degradation pathways that rely on these reactive species. snu.ac.kr

Table 2: Environmental Factors Influencing Photolysis of Nitroaromatics

| Factor | Influence | Example Compound | Source(s) |

|---|---|---|---|

| Wavelength | Affects the ratio of different photoproducts (e.g., NO vs. NO₂) | Nitrobenzene | acs.org |

| Solvent Polarity | Shifts absorption bands and alters excited-state lifetimes | Nitrobenzene | nih.govacs.org |

| pH | Affects reaction rates, with optimal ranges for specific processes | Nitrobenzene | researchgate.net |

| Dissolved Oxygen | Can lead to advanced oxidation, but may be a limiting factor | Nitrobenzene | nih.gov |

| Dissolved Anions | Can alter the rate of photocatalytic degradation | Nitrobenzene | nih.gov |

This table summarizes findings from related compounds to predict influences on this compound.

Abiotic Reduction and Transformation Pathways

In oxygen-deficient (anoxic) environments, such as groundwater, sediments, and certain soils, abiotic reduction is a primary transformation pathway for nitroaromatic compounds. This process involves the transfer of electrons from a reducing agent to the nitro group.

Several naturally occurring and engineered materials can drive this reduction:

Zero-Valent Iron (ZVI): ZVI is widely used for environmental remediation and can effectively degrade nitrobenzene. The transformation can proceed through both reduction of the nitro group and advanced oxidation if dissolved oxygen is present. nih.gov However, reduction is typically the dominant pathway, leading to the formation of aniline (B41778) as a major product. nih.gov Other intermediates, such as p-nitrophenol and p-aminophenol, have also been identified. nih.gov

Iron-Bearing Minerals: Naturally occurring iron minerals are key players in the abiotic transformation of these contaminants.

Green Rust: Sulfate green rust, a mixed Fe(II)-Fe(III) hydroxide (B78521), has been shown to efficiently reduce p-chloronitrobenzene. rsc.orgbohrium.com The reaction involves the transfer of electrons from the structural Fe(II) within the mineral. The primary transformation is the reduction of the nitro group to an amino group, yielding p-chloroaniline, without the removal of the chlorine atom (dechlorination). rsc.orgbohrium.com

Smectite Clays (B1170129): Reduced smectite clays that contain structural Fe(II) can also abiotically transform nitrobenzene into aniline. nih.gov The Fe(II) in the clay's crystal layer acts as the electron donor for the reduction. nih.gov

For this compound, it is highly probable that the nitro group would be susceptible to reduction by these same agents, likely leading to the formation of 3,4-dichloro-5-iodoaniline. The halogen substituents would remain on the aromatic ring, as studies on chloronitrobenzene show that the nitro group is preferentially reduced over the removal of halogens. rsc.orgbohrium.com

Table 3: Abiotic Reduction Pathways for Halogenated Nitrobenzenes

| Reductant | Model Compound | Key Transformation | Final Product | Source(s) |

|---|---|---|---|---|

| Zero-Valent Iron (ZVI) | Nitrobenzene | Nitro group reduction | Aniline | nih.gov |

| Sulfate Green Rust | p-Chloronitrobenzene | Nitro group reduction | p-Chloroaniline | rsc.orgbohrium.com |

This table outlines abiotic pathways for related compounds, suggesting the likely fate of this compound.

Biotransformation Mechanisms (Focus on Chemical Changes, not Biological Effects)

Microbial activity is a cornerstone of the environmental fate of many organic pollutants, including nitroaromatics. cdc.gov The primary biotransformation mechanism for these compounds is the stepwise reduction of the electron-withdrawing nitro group. This transformation does not typically provide the microorganisms with energy for growth but occurs as a co-metabolic process. snu.ac.kr

The generally accepted pathway for the biological reduction of a nitroaromatic compound (Ar-NO₂) proceeds through a series of two-electron transfer steps:

Nitro to Nitroso: The nitro group is first reduced to a nitroso group (Ar-NO).

Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (Ar-NHOH).

Hydroxylamino to Amino: The final reduction step yields the corresponding amino group (Ar-NH₂), forming an aniline derivative.

This sequence has been observed in the reduction of p-chloronitrobenzene, where nitrosobenzene (B162901) and phenylhydroxylamine are recognized as intermediates in the formation of the final aniline product. rsc.org It is therefore the most probable biotransformation pathway for this compound, which would result in the formation of 3,4-dichloro-5-iodoaniline. The presence of multiple halogen atoms can, however, increase a compound's recalcitrance, potentially slowing the rate of biodegradation compared to less substituted analogs. snu.ac.kr

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloro-4-iodo-5-nitrobenzene, considering halogen reactivity and regioselectivity?

- Methodological Answer : The synthesis involves sequential halogenation and nitration steps. Begin with a nitrobenzene precursor and introduce halogens via electrophilic substitution. The nitro group (-NO₂) directs subsequent substitutions to meta/para positions. For iodine introduction, use iodine monochloride (ICl) under controlled conditions to avoid over-halogenation. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Monitor regioselectivity using computational modeling (e.g., DFT) to predict substituent effects .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure, leveraging heavy iodine atoms for strong diffraction signals .

- NMR : Analyze H and C NMR spectra to identify aromatic proton environments and halogen-induced deshielding. The iodine atom’s electron-withdrawing effect shifts adjacent protons downfield.

- Mass spectrometry : Confirm molecular weight (301.44 g/mol) via high-resolution MS (HRMS) with isotope patterns matching Cl and I .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura couplings due to its high leaving-group ability. Replace iodine with boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃). The nitro group stabilizes intermediates via resonance but may require protection in reducing conditions. Chlorine substituents are less reactive but can undergo SNAr reactions with strong nucleophiles (e.g., amines) at elevated temperatures .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for targeted enzyme inhibition?

- Methodological Answer :

- Structural modifications : Replace iodine with bioisosteres (e.g., CF₃, Br) to modulate lipophilicity. Introduce sulfonamide or carboxyl groups at the 4-position to enhance solubility and binding affinity (e.g., as in benzenesulfonamido derivatives) .

- Activity assays : Screen derivatives against purified enzymes (e.g., carbonic anhydrase) using fluorometric assays. Compare IC₅₀ values and perform docking studies (AutoDock Vina) to correlate substituent effects with binding modes .

Q. What experimental strategies evaluate the anticancer potential of this compound derivatives in vivo?

- Methodological Answer :

- Mouse models : Use spontaneous mammary cancer models (e.g., BALB/c mice) to test derivative efficacy. Administer compounds intraperitoneally (10–50 mg/kg) and monitor tumor regression via caliper measurements. Combine with adjuvants (e.g., 1,2-dimethyl-4-(p-carboxyphenylazo)-5-hydroxybenzene) to enhance activity .

- Toxicity profiling : Assess hepatotoxicity via serum ALT/AST levels and histopathology. Optimize derivatives for selective cytotoxicity using structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in biological activity data between halogen-substituted nitrobenzene analogs?

- Methodological Answer :

- Comparative SAR studies : Systematically vary halogen positions (e.g., 1,2-dichloro vs. 1,3-dichloro analogs) and measure activity in standardized assays. For example, iodine’s polarizability may enhance receptor binding compared to chlorine .

- Data normalization : Account for solubility differences by testing compounds in uniform vehicles (e.g., DMSO/PBS mixtures). Use statistical models (ANOVA with post-hoc tests) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.